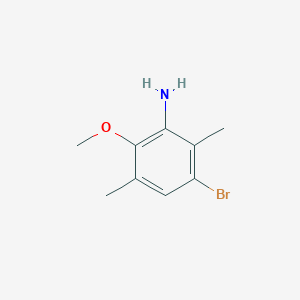
5-溴-2-甲氧基-3,6-二甲基苯胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“5-Bromo-2-methoxy-3,6-dimethylaniline” is a chemical compound . It is also known by other names such as “5-bromo-o-toluidine”, “3-bromo-6-methylaniline”, “5-bromo-2-methyl-aniline”, and “benzenamine, 5-bromo-2-methyl” among others . The IUPAC name for this compound is “5-bromo-2-methylaniline” and it has a SMILES string representation as "CC1=C (C=C (C=C1)Br)N" .
Synthesis Analysis
The synthesis of “5-Bromo-2-methoxy-3,6-dimethylaniline” involves multiple steps . The process starts with the commercially available 3,4,5-trimethoxytoluene 1. The first step is bromination, followed by methoxylation and finally oxidation reactions . The overall yield of this process is reported to be 80% .
Molecular Structure Analysis
The molecular structure of “5-Bromo-2-methoxy-3,6-dimethylaniline” can be represented by the formula BrC6H3(CH3)NH2 . It has a molecular weight of 186.05 g/mol .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “5-Bromo-2-methoxy-3,6-dimethylaniline” include bromination, methoxylation, and oxidation . The bromination reaction utilizes the NaBr–H2O2 system as a green brominating agent instead of bromine or NBS .
Physical And Chemical Properties Analysis
The compound “5-Bromo-2-methoxy-3,6-dimethylaniline” is a solid with a yellow to brown color . It has a density of 1.4900g/mL and a boiling point of 139°C . The compound is also reported to have a flash point of 110°C .
科学研究应用
合成中间体和工业应用
类似于5-溴-2-甲氧基-3,6-二甲基苯胺的化合物在各种合成过程中起着重要的中间体作用。例如,2-溴-6-甲氧基萘是合成非甾体抗炎药物的关键中间体。合成过程及其对工业用途的影响已经讨论,揭示了环境和毒理学方面的关注点 (Xu & He, 2010)。
聚氯乙烯的光稳定剂
5-溴-2-甲氧基-3,6-二甲基苯胺的衍生物已被用作硬质聚氯乙烯(PVC)的光稳定剂。合成的材料显示出降低PVC薄膜光降解水平的能力,表明它们作为有效的光稳定剂的潜力。该研究探讨了在这些添加剂存在的情况下的光稳定程度以及降解产物的红外吸收带出现速率 (Balakit et al., 2015)。
安全和危害
The compound “5-Bromo-2-methoxy-3,6-dimethylaniline” is considered hazardous . It is classified as a combustible liquid and is toxic if inhaled, swallowed, or in contact with skin . It may cause damage to organs through prolonged or repeated exposure . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin, eyes, or clothing, and using personal protective equipment .
作用机制
Target of Action
It is known to be a key intermediate in the synthesis of the coenzyme qn family . Coenzyme Qn plays a crucial role in the electron transport chain of mitochondria and bacterial respiratory systems .
Mode of Action
It is known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound interacts with a metal catalyst, such as palladium, to form new carbon-carbon bonds .
Biochemical Pathways
The compound is involved in the biochemical pathway of the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in the synthesis of various organic compounds, including the Coenzyme Qn family . The downstream effects of this pathway include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .
Pharmacokinetics
Its lipophilicity and water solubility, which can impact its bioavailability, are important factors to consider .
Result of Action
As a result of its action in the Suzuki–Miyaura cross-coupling reaction, 5-Bromo-2-methoxy-3,6-dimethylaniline contributes to the synthesis of the Coenzyme Qn family . These compounds are known to act as mobile mediators for electron transfer in the electron transport chain of mitochondria and bacterial respiratory systems .
Action Environment
The action, efficacy, and stability of 5-Bromo-2-methoxy-3,6-dimethylaniline can be influenced by various environmental factors. These include the presence of a metal catalyst (such as palladium) and the conditions under which the Suzuki–Miyaura cross-coupling reaction takes place .
属性
IUPAC Name |
5-bromo-2-methoxy-3,6-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-5-4-7(10)6(2)8(11)9(5)12-3/h4H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBDBSPBLAQGKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1OC)N)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1566430-16-7 |
Source


|
| Record name | 3-bromo-6-methoxy-2,5-dimethylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

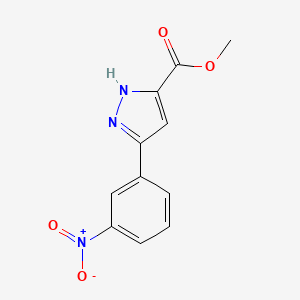

![Dimethyl bicyclo[3.1.1]heptane-1,5-dicarboxylate](/img/structure/B2472379.png)

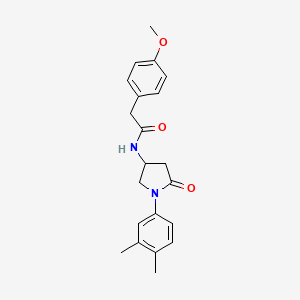
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)acetamide](/img/structure/B2472383.png)
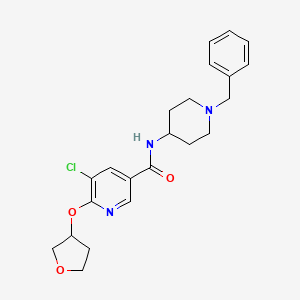
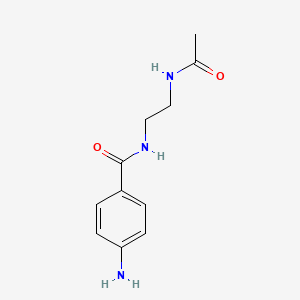
![2,2,2-trichloro-1-{4-[4-fluoro-2-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B2472390.png)

![Ethyl 2-[2-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2472392.png)
![7-(furan-2-yl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2472393.png)

![3-[1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutyl]prop-2-ynoic acid](/img/structure/B2472398.png)